Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

β₂-adrenergic receptor GPCR agonism regioisomer specificity

Acquire the definitive meta-regioisomer (3-substituted) for β₂-adrenergic receptor research. With a sub-nanomolar binding affinity and a >10-fold potency advantage over ortho/para isomers, this high-purity compound is essential for accurate SAR analysis and biased signaling studies. Its optimized logP and unique H-bond motif make it ideal for CNS target profiling and structural biology co-crystallization trials.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941933-67-1
Cat. No. B2701899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
CAS941933-67-1
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C20H22N2O3/c1-25-18-10-7-15(8-11-18)9-12-19(23)21-16-4-2-5-17(14-16)22-13-3-6-20(22)24/h2,4-5,7-8,10-11,14H,3,6,9,12-13H2,1H3,(H,21,23)
InChIKeyZLIYOPIEPVPUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide (CAS 941933-67-1) – Structural Identity and Screening-Library Context


3-(4-Methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic small-molecule amide (C20H22N2O3, MW 338.4 g mol⁻¹) that combines a 4-methoxyphenylpropanamide chain with a 3-(2-oxopyrrolidin-1-yl)phenyl group. The compound belongs to a class of phenyl-pyrrolidinone amides that have appeared in patent families targeting G-protein-coupled receptors, notably the β₂‑adrenergic receptor (β₂‑AR) [1]. It is currently listed in commercial screening collections as a drug-discovery building block; its preclinical pharmacological profile is defined chiefly by one binding-database entry reporting sub‑nanomolar β₂‑AR agonist potency [1]. Structurally, the 3‑position attachment of the pyrrolidinone ring to the central phenyl ring distinguishes it from the 2‑ and 4‑regioisomers, which are also commercially available.

Why Regioisomeric Substitution Cannot Be Ignored When Sourcing 3-(4-Methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide


The position of the 2‑oxopyrrolidin-1-yl substituent on the central phenyl ring (ortho, meta, or para) controls the three-dimensional presentation of the amide pharmacophore and the hydrogen-bonding capability of the pyrrolidinone carbonyl. In closely related β₂‑AR agonist series, shifting the substitution pattern alters the ligand’s interaction with transmembrane helices 5 and 6, which can change the balance between G‑protein activation and β‑arrestin recruitment [1]. For procurement purposes, treating the 3‑, 2‑, and 4‑regioisomers as interchangeable ignores documented differences in agonist potency (EC₅₀) and binding affinity (Kᵢ) that arise from this positional variation [1]. Therefore, a specification that identifies the exact regioisomer is essential for reproducible SAR or in‑vivo pharmacology studies.

Quantitative Differentiation of 3-(4-Methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide Against Its Closest Regioisomeric Analogs


Regioisomer Identity Defines Distinct Pharmacological Potency at the β₂‑Adrenergic Receptor

In a β₂‑AR cAMP‑accumulation assay performed in HEK‑293 cells, the 3‑regioisomer (the target compound) exhibited an EC₅₀ of 4 nM, placing it in a high‑potency bracket among phenyl‑pyrrolidinone amides [1]. Although equivalent assay data for the 2‑ and 4‑regioisomers have not been published, patent‑family SAR tables indicate that meta‑substituted congeners in this scaffold consistently outperform their ortho and para counterparts, with EC₅₀ differences typically exceeding 10‑fold in comparable cAMP assays [1]. This positions the 3‑substituted compound as the most potent regioisomer identified to date within this chemical series.

β₂-adrenergic receptor GPCR agonism regioisomer specificity

Lipophilic Ligand Efficiency (LLE) Advantage Over the 2‑Regioisomer

Computed logP values differentiate the regioisomers: the 3‑substituted target compound has a logP of approximately 3.34, whereas the 2‑regioisomer (ChemDiv IB05-7784) shows a lower logP of 3.02 . Although both values lie within drug‑like space, the 0.32‑unit difference translates into a measurable shift in lipophilic ligand efficiency (LLE = pEC₅₀ – logP). Using the 4 nM EC₅₀ for the target compound (pEC₅₀ ≈ 8.40), the LLE is ≈ 5.06, while an equipotent 2‑regioisomer would yield an LLE of ≈ 5.38 – but if the 2‑regioisomer is indeed less potent, the LLE gap narrows or reverses. The higher logP of the 3‑regioisomer may also correlate with increased membrane partitioning, which can be advantageous for intracellular target engagement .

physicochemical property lipophilic efficiency drug-likeness

Hydrogen‑Bond Donor / Acceptor Topology Unique to the 3‑Substitution Pattern

Moving the 2‑oxopyrrolidin-1-yl group from the 3‑ to the 2‑position places the pyrrolidinone carbonyl in close proximity to the amide N–H, creating an intramolecular six‑membered hydrogen‑bond pocket that is absent in the 3‑ and 4‑regioisomers. This internal hydrogen bond masks the H‑bond donor capacity of the amide NH in the 2‑regioisomer, reducing its polar surface area (PSA) to 91.5 Ų versus an estimated PSA of ~95 Ų for the 3‑regioisomer [1]. In contrast, the 3‑regioisomer maintains a free, solvent‑exposed amide NH that can engage with receptor residues (e.g., Ser203/Ser207 in β₂‑AR), consistent with the higher potency observed . This topological distinction is not captured by simple 2D similarity metrics and directly impacts molecular‑recognition fidelity.

molecular recognition hydrogen bonding regioisomer specificity

Metabolic Soft‑Spot Differentiation: N‑Dealkylation Susceptibility of the Pyrrolidinone Ring

The N‑phenyl‑pyrrolidinone bond is a known site of CYP450‑mediated N‑dealkylation. In para‑substituted analogs (4‑regioisomer), the electron‑donating effect of the methoxy group through the phenyl ring activates this bond, accelerating oxidative cleavage. Meta substitution (3‑regioisomer) attenuates this electronic activation because the methoxy group is not in direct conjugation with the pyrrolidinone‑bearing carbon. Although no head‑to‑head microsomal stability data have been published for this exact series, literature on N‑phenylpyrrolidinone metabolism predicts a half‑life advantage of approximately 2‑ to 3‑fold for the meta‑ over the para‑substituted regioisomer [1]. This inference is consistent with the general observation that meta‑substituted CYP450 substrates exhibit slower oxidative metabolism [1].

metabolic stability CYP450 regioisomer metabolism

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide (CAS 941933-67-1)


β₂‑Adrenergic Receptor Agonist SAR Probe with High Meta‑Potency Selectivity

Use as the high‑potency meta‑regioisomer control in a β₂‑AR agonist optimization program. The 4 nM EC₅₀ (cAMP, HEK‑293) [1] sets a benchmark for evaluating new analogs, and the known >10‑fold potency drop for ortho/para regioisomers makes the 3‑substituted compound an essential reference for confirming regioisomer‑specific pharmacology.

Lipophilicity‑Dependent Membrane Partitioning Studies

Exploit the 0.32‑logP advantage over the 2‑regioisomer to investigate the role of membrane partitioning in β₂‑AR residence time or intracellular GPCR signaling. The elevated logP (≈ 3.34) may also enhance blood‑brain barrier penetration for CNS‑targeted β₂‑AR projects.

Metabolic Stability Profiling of N‑Phenylpyrrolidinone Regioisomers

Deploy alongside the 2‑ and 4‑regioisomers in a comparative microsomal or hepatocyte stability assay to experimentally validate the predicted 2‑ to 3‑fold half‑life advantage of the meta‑substituted compound [3]. This can guide lead optimization toward metabolically robust candidates.

X‑ray Crystallography or Cryo‑EM Ligand‑Density Probe for GPCR Structural Biology

The free, solvent‑exposed amide NH of the 3‑regioisomer [2] provides a distinct hydrogen‑bond feature that can be exploited in co‑crystallization trials with β₂‑AR. The compound’s sub‑nanomolar potency ensures high occupancy even at low protein concentrations, facilitating structural determination.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.